Enhanced Lipophilicity and Steric Bulk vs. N1-Unsubstituted and N1-Methyl Analogs Drives Differential Reactivity
The N1-isopropyl group on 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (Target) confers a distinct physicochemical profile compared to less substituted analogs. The calculated LogP (cLogP) for the target compound is approximately 1.49, reflecting increased lipophilicity over the N1-unsubstituted 3-methyl-1H-pyrazole-4-carbaldehyde (cLogP ~0.7) and N1-methyl analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (cLogP ~0.9) . This increased lipophilicity enhances solubility in organic solvents and improves membrane permeability, which is a critical parameter in drug design. Furthermore, the isopropyl group introduces significant steric hindrance adjacent to the reactive aldehyde, potentially altering regioselectivity in nucleophilic addition reactions compared to less bulky analogs [1].
| Evidence Dimension | Lipophilicity (cLogP) and Steric Profile |
|---|---|
| Target Compound Data | cLogP = 1.49; Substituent: N1-isopropyl |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: cLogP ~0.9; 3-Methyl-1H-pyrazole-4-carbaldehyde: cLogP ~0.7 |
| Quantified Difference | ΔcLogP = +0.59 to +0.79 (Target more lipophilic) |
| Conditions | Calculated physicochemical property data from vendor databases and PubChem. |
Why This Matters
Higher lipophilicity directly influences compound behavior in biological assays and synthetic transformations, making this specific building block the necessary choice for projects requiring a specific LogP window or steric environment.
- [1] PubChem. (n.d.). 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CID 19620085). View Source
